
Atorvastatin Impurity 15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Atorvastatin Impurity 15 is a byproduct formed during the synthesis of atorvastatin, a widely prescribed medication for managing hypercholesterolemia and reducing the risk of cardiovascular events . The presence of impurities in pharmaceutical formulations can pose significant concerns for patient safety, as they may possess toxicological or pharmacological properties that could compromise the safety and efficacy of the final drug product .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of atorvastatin and its impurities involves multiple steps, including esterification, hydrolysis, and cyclization reactions . The preparation of Atorvastatin Impurity 15 typically involves the use of various reagents and catalysts under controlled conditions to ensure the desired chemical transformations .
Industrial Production Methods: In industrial settings, the production of atorvastatin and its impurities is carried out using high-performance liquid chromatography (HPLC) methods to ensure the purity and quality of the final product . The use of advanced chromatographic techniques allows for the efficient separation and quantification of impurities, including this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Atorvastatin Impurity 15 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for understanding the stability and behavior of the compound under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include methanol, acetonitrile, tetrahydrofuran, monobasic ammonium phosphate, and ammonium hydroxide . These reagents are typically used under specific conditions to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound include various degradation products and intermediates that are essential for understanding the compound’s behavior and stability .
Applications De Recherche Scientifique
Atorvastatin Impurity 15 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In pharmaceutical research, it is used to study the stability and degradation pathways of atorvastatin, which is crucial for ensuring the safety and efficacy of the medication . Additionally, the compound is used in analytical chemistry to develop and validate methods for impurity analysis .
Mécanisme D'action
The mechanism of action of Atorvastatin Impurity 15 is closely related to that of atorvastatin, which is a competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A reductase . This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, an early rate-limiting step in cholesterol biosynthesis . By inhibiting this enzyme, atorvastatin and its impurities reduce the production of cholesterol in the liver .
Comparaison Avec Des Composés Similaires
Atorvastatin Impurity 15 can be compared with other impurities formed during the synthesis of atorvastatin, such as atorvastatin amide, atorvastatin methyl ester, and atorvastatin lactone . Each of these impurities has unique chemical properties and behaviors that are essential for understanding the overall stability and efficacy of atorvastatin . The uniqueness of this compound lies in its specific chemical structure and the conditions under which it is formed .
Propriétés
Numéro CAS |
693793-42-9 |
|---|---|
Formule moléculaire |
C33H33F2N2O5 |
Poids moléculaire |
575.64 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


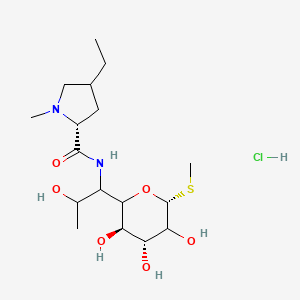
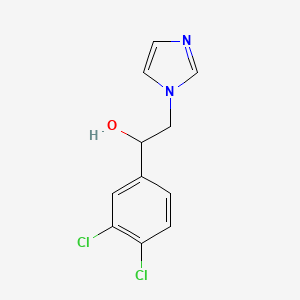



![(2S,3S)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;trihydrochloride](/img/structure/B601524.png)
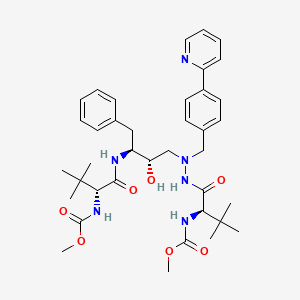
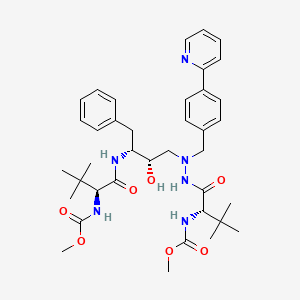

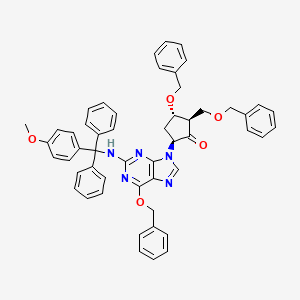

![9-[(3aS)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one](/img/structure/B601534.png)
